Technical Monograph: Diethyl (N-Benzyloxycarbonylaminomethyl)phosphonate
Technical Monograph: Diethyl (N-Benzyloxycarbonylaminomethyl)phosphonate
The following technical guide details the properties, synthesis, and applications of Diethyl (N-benzyloxycarbonylaminomethyl)phosphonate , a critical reagent in the synthesis of
Executive Summary
Diethyl (N-benzyloxycarbonylaminomethyl)phosphonate (often abbreviated as Cbz-Gly-P(OEt)₂ ) is a specialized organophosphorus reagent used primarily as a glycine anion equivalent in Horner-Wadsworth-Emmons (HWE) olefinations. By reacting with aldehydes, it provides a direct, stereoselective route to
This guide outlines the physicochemical profile, validated synthetic protocols, and mechanistic reactivity of this compound, tailored for researchers in medicinal chemistry and process development.
Chemical Identity & Physicochemical Properties[1][2]
| Property | Data |
| IUPAC Name | Diethyl (N-benzyloxycarbonylamino)methylphosphonate |
| Common Name | N-Cbz-aminomethylphosphonate diethyl ester |
| Molecular Formula | |
| Molecular Weight | 301.28 g/mol |
| Structure | |
| Physical State | Colorless to pale yellow viscous oil (crystallizes upon standing/cooling) |
| Solubility | Soluble in |
| Key NMR Signals | ³¹P NMR: |
| Precursor CAS | 50917-72-1 (Free amine: Diethyl aminomethylphosphonate) |
Synthetic Routes
The synthesis of Diethyl (Cbz-aminomethyl)phosphonate is typically achieved via two primary methods. The Protection Method is preferred for laboratory scale due to the commercial availability of the free amine salt.
Method A: Nucleophilic Protection (Recommended)
This protocol involves the
-
Starting Material: Diethyl aminomethylphosphonate (often supplied as the oxalate or hydrochloride salt).
-
Reagents: Benzyl chloroformate (Cbz-Cl), Triethylamine (
) or . -
Solvent: Dichloromethane (
) or biphasic /EtOAc.
Method B: Arbuzov Reaction
A classic organophosphorus approach involving the reaction of triethyl phosphite with an
-
Reagents: Triethyl phosphite (
) + -(Chloromethyl)benzylcarbamate. -
Conditions: Reflux (neat or in toluene) to drive off ethyl chloride.
Visualization: Synthetic Pathway
Figure 1: Synthesis via N-protection of the aminophosphonate precursor.
Reactivity Profile: The HWE Olefination
The defining application of this compound is its role in the Horner-Wadsworth-Emmons (HWE) reaction.[1] Unlike standard Wittig reagents, the phosphonate carbanion generated from this compound is more nucleophilic and yields a water-soluble phosphate byproduct, simplifying purification.
Mechanism of Action[4][5][6][8][9]
-
Deprotonation: A strong base (e.g., NaH, KOtBu, DBU) removes the acidic proton
to the phosphorus and nitrogen ( ), forming a stabilized carbanion. -
Addition: The carbanion attacks the carbonyl carbon of an aldehyde.[2]
-
Elimination: The intermediate oxaphosphetane collapses to expel diethyl phosphate and form the alkene.
Stereoselectivity[5][6][10]
-
Standard Conditions: Thermodynamic control typically favors the (Z)-isomer for
-dehydroamino acids derived from this specific reagent, due to hydrogen bonding interactions between the amide NH and the phosphonyl oxygen in the intermediate, though (E)-isomers are common with other phosphonates. -
Product: The reaction yields
-Cbz-dehydroamino acid ethyl esters (vinyl carbamates).
Visualization: HWE Mechanism
Figure 2: HWE Olefination mechanism yielding dehydroamino acid derivatives.
Experimental Protocols
Protocol A: Synthesis of Diethyl (Cbz-aminomethyl)phosphonate
This protocol assumes the use of Diethyl Aminomethylphosphonate Oxalate as the starting material.
-
Preparation: Suspend diethyl aminomethylphosphonate oxalate (10 mmol) in dry
(50 mL) under an inert atmosphere ( or Ar). -
Neutralization: Cool to 0°C. Add Triethylamine (30 mmol, 3.0 eq) dropwise. The solution will clarify as the free amine is liberated.
-
Protection: Add Benzyl chloroformate (10.5 mmol, 1.05 eq) dropwise over 15 minutes, maintaining the temperature at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or ³¹P NMR.[3]
-
Workup: Wash the organic layer with 1M HCl (2 x 20 mL) to remove excess amine/base, followed by saturated
(20 mL) and brine. -
Purification: Dry over
, filter, and concentrate in vacuo. The product is usually pure enough for HWE reactions; if necessary, purify via silica gel chromatography (Eluent: 50-100% EtOAc in Hexane).
Protocol B: HWE Olefination (General Procedure)
Target: Synthesis of N-Cbz-dehydrophenylalanine ethyl ester.
-
Activation: Dissolve Diethyl (Cbz-aminomethyl)phosphonate (1.2 mmol) in dry THF (10 mL) under Argon. Cool to -78°C.[4]
-
Deprotonation: Add Potassium tert-butoxide (KOtBu, 1.2 mmol) or NaH. Stir for 30 minutes. The solution typically turns yellow.
-
Addition: Add Benzaldehyde (1.0 mmol) dropwise.
-
Completion: Stir at -78°C for 1 hour, then allow to warm to 0°C or room temperature until the aldehyde is consumed (TLC monitoring).
-
Workup: Quench with saturated
. Extract with EtOAc. -
Result: The crude residue contains the dehydroamino acid ester, which can be purified by column chromatography.
Applications in Drug Discovery[6][8][11]
Peptidomimetics & Protease Inhibitors
The phosphonate group mimics the tetrahedral transition state of peptide bond hydrolysis. Derivatives of this compound are used to synthesize
-
Serine Proteases: By mimicking the transition state of ester/amide hydrolysis.
-
Metalloproteases: The phosphonate oxygen coordinates with the active site metal ion (e.g., Zinc).
Asymmetric Hydrogenation Substrates
The dehydroamino acids produced via the HWE reaction with this reagent are the standard substrates for Rh- or Ru-catalyzed asymmetric hydrogenation . This is the industrial standard for producing chiral non-natural amino acids (e.g., L-DOPA derivatives, chiral side chains for drug candidates).
Safety & Handling
-
Hazards: The compound is an ester of a phosphonic acid and a carbamate. It should be treated as an irritant to eyes, skin, and the respiratory system.
-
Reactivity: Avoid contact with strong oxidizing agents.
-
Storage: Store at 2–8°C. Moisture sensitive (phosphonate esters can hydrolyze slowly under acidic/wet conditions).
-
Disposal: Dispose of as organophosphorus chemical waste.
References
-
Preparation of Aminomethylphosphonates
- Source: PrepChem.
-
URL:[Link]
-
HWE Reaction Mechanism & Utility
-
Cbz-Aminomethylphosphonic Acid Derivatives
- Source: Semantic Scholar (Snippet 1.6).
-
URL:[Link]
-
General Reactivity of Alpha-Aminophosphonates
- Source: MDPI.
-
URL:[Link]
Sources
- 1. Highly Z-Selective Horner–Wadsworth–Emmons Olefination Using Modified Still–Gennari-Type Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]
- 5. Wittig-Horner Reaction [organic-chemistry.org]
- 6. Horner-Wadsworth-Emmons Reaction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
